molecular formula C19H23N3O2 B2935822 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2320887-62-3

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one

Cat. No. B2935822
CAS RN: 2320887-62-3
M. Wt: 325.412
InChI Key: YXSLEDNIVWOQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . The compound binds to the JAK1 and TYK2 proteins, inhibiting their activity and thus disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of JAK1 and TYK2 affects the IL-12 and IL-23 signaling pathways , which have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases . By inhibiting these pathways, the compound can reduce inflammation and other symptoms associated with these diseases .

Pharmacokinetics

The compound is orally bioavailable, indicating that it can be effectively absorbed from the gastrointestinal tract . .

Result of Action

The inhibition of JAK1 and TYK2 results in a significant reduction in inflammation and other symptoms of autoimmune diseases . For example, it has been shown to inhibit inflammation, bone resorption, splenomegaly, and body weight change in animal models of arthritis .

Action Environment

The efficacy of the compound can be influenced by various environmental factors. For instance, the unique structure of the skin can limit the efficacy of JAK inhibitors when applied topically . .

properties

IUPAC Name

2-phenoxy-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14(24-18-6-3-2-4-7-18)19(23)22-15-8-9-16(22)13-17(12-15)21-11-5-10-20-21/h2-7,10-11,14-17H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLEDNIVWOQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3C=CC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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